molecular formula C15H19N5O4 B7161470 N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide

N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide

Cat. No.: B7161470
M. Wt: 333.34 g/mol
InChI Key: KXAMLYTVOXXTMH-UHFFFAOYSA-N
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Description

N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[55]undecane-1-carboxamide is a complex organic compound characterized by its spirocyclic structure

Properties

IUPAC Name

N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-24-12-10(7-16-9-17-12)18-14(23)20-8-11(21)19-13(22)15(20)5-3-2-4-6-15/h7,9H,2-6,8H2,1H3,(H,18,23)(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAMLYTVOXXTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1NC(=O)N2CC(=O)NC(=O)C23CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by regioselective transformations. For instance, the Diels-Alder reaction of specific furanolabdanoids with methylene derivatives in the presence of l-proline can lead to the formation of spirocyclic ketones .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[5.5]undecane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxypyrimidin-5-yl)-3,5-dioxo-1,4-diazaspiro[55]undecane-1-carboxamide stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties

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